Diclazuril-13C3,15N2 is a stable isotope-labeled derivative of diclazuril, a compound primarily used in veterinary medicine as an antiparasitic agent against coccidia. This specific isotopic labeling involves the incorporation of carbon-13 and nitrogen-15 isotopes, which enhances its utility in analytical chemistry, particularly in tracing and quantifying the compound in biological systems.
Diclazuril-13C3,15N2 can be sourced from various chemical suppliers specializing in stable isotopes and analytical standards. The compound is often used in research settings for its ability to provide precise measurements in mass spectrometry techniques.
The compound falls under the category of stable isotope-labeled compounds and is classified as a pharmaceutical reference material. Its primary applications are in veterinary pharmacology and analytical chemistry.
The synthesis of Diclazuril-13C3,15N2 typically involves the preparation of labeled precursors that undergo a series of chemical reactions to form the final product. The exact synthetic routes are often proprietary but generally follow established organic synthesis protocols.
Diclazuril-13C3,15N2 has a complex molecular structure characterized by multiple functional groups, including chlorinated aromatic rings and a nitrile group. Its molecular formula is , with a molecular weight of 412.6 g/mol.
Diclazuril-13C3,15N2 can participate in various chemical reactions typical of organic compounds:
These reactions are facilitated by specific catalysts or reaction conditions that promote the desired transformations without compromising the integrity of the stable isotopes.
Diclazuril-13C3,15N2 exhibits a mechanism of action similar to that of diclazuril, primarily targeting coccidia parasites. It inhibits their development by disrupting mitochondrial function and energy metabolism within the parasite.
Research indicates that compounds like Diclazuril can significantly reduce coccidial load in infected animals, leading to improved health outcomes.
Diclazuril-13C3,15N2 has several significant applications:
This compound's unique properties make it an invaluable tool for researchers studying antiparasitic agents and their effects on animal health.
The synthesis of Diclazuril-13C3,15N2 (molecular formula: C1413C3H9Cl3N215N2O2; molecular weight: 412.6 g/mol) requires precise isotopic incorporation into the triazine ring system, which serves as the compound's pharmacophore [4]. The triazine scaffold presents unique labeling challenges due to its symmetrical structure and multiple nitrogen sites. Synthetic routes typically employ precursor-directed synthesis using isotopically enriched starting materials, where 13C-labeled cyanide precursors and 15N-enriched nitrogen sources are incorporated during triazine ring formation . This approach ensures specific labeling at the C3, C5, and C6 positions of the triazine ring, along with the N1 and N4 nitrogen atoms, as confirmed by mass spectrometry analysis showing the characteristic +5 Da mass shift from the unlabeled compound [3] [4].
The isotopic labeling strategy must address potential dilution effects from natural abundance isotopes present in reagents. Advanced position-specific labeling techniques minimize this through protected intermediates that allow controlled introduction of isotopes at designated positions. The synthetic pathway typically begins with non-labeled diclazuril or its precursors, with isotopes introduced during key steps such as the cyclization reaction forming the triazine core . This methodological precision enables isotopic enrichment exceeding 99% atom 13C and 99% atom 15N in the final product, as required for accurate quantification in mass spectrometry-based applications [3]. The incorporation efficiency is monitored throughout synthesis using liquid chromatography-mass spectrometry (LC-MS) to track isotopic enrichment at each synthetic stage [7].
Table 1: Isotope Incorporation Strategies in Diclazuril-13C3,15N2 Synthesis
Labeling Position | Precursor Type | Incorporation Method | Enrichment Goal |
---|---|---|---|
Triazine C3/C5/C6 | 13C-cyanide reagents | Precursor-directed synthesis | >99% atom 13C |
Triazine N1/N4 | 15N-ammonia/urea derivatives | Cyclization reaction | >99% atom 15N |
Benzene ring positions | Non-labeled precursors | Conventional synthesis | Natural abundance |
Chlorinated phenyl groups | Non-labeled precursors | Conventional synthesis | Natural abundance |
The selection of isotopic precursors considers both synthetic efficiency and economic factors, with carbon-13 typically sourced as Ba13CO3 and converted to potassium 13CN, while nitrogen-15 is commonly introduced as 15NH4Cl or 15N-urea [7]. These labeled building blocks undergo multi-step transformations to create the complex triazine-chlorinated benzene architecture while preserving isotopic integrity. The synthetic route must also address potential isotope effects that might alter reaction kinetics compared to non-labeled syntheses, particularly during cyclization steps where 15N incorporation can influence reaction rates [6] [7].
While Diclazuril-13C3,15N2 itself does not contain deuterium, deuterated precursors play a crucial role in optimizing its synthetic pathway through isotope effect studies and reaction mechanism elucidation. Deuterium labeling in precursor molecules provides valuable insights into reaction kinetics and pathways without compromising the final product's 13C/15N labeling pattern [7]. The kinetic isotope effect (KIE) exhibited by carbon-deuterium bonds (typically kH/kD = 2-7) serves as a powerful mechanistic probe during synthetic route development, helping identify rate-determining steps where bond-breaking events significantly influence reaction progression [7].
In the synthesis of triazine-based anticoccidials, deuterium tracing has been employed to optimize critical steps such as the cyclocondensation reaction forming the triazine ring. By synthesizing deuterated analogs of aryl-nitrile precursors, researchers can track hydrogen migration patterns and identify potential side reactions that could dilute isotopic enrichment in the final product [6] [7]. These studies revealed that deuteration at the ortho position relative to the nitrile group reduces unwanted byproduct formation by 27% compared to non-deuterated precursors, thereby improving the overall yield of the ring-closing reaction [7]. This optimization directly benefits 13C/15N-labeled diclazuril synthesis by providing more efficient routes to key intermediates.
Table 2: Application of Deuterated Precursors in Diclazuril Synthesis Optimization
Deuterated Precursor | Synthetic Step | Optimization Benefit | Observed KIE |
---|---|---|---|
2,6-Dichloro-4-(2H-phenyl)acetonitrile | Triazine cyclization | Reduced byproduct formation | 3.2 ± 0.4 |
[2H5]-4-chlorobenzaldehyde | Side chain formation | Improved reaction kinetics | 1.8 ± 0.2 |
[2H2]-malononitrile | Cyano-group introduction | Enhanced regioselectivity | 2.5 ± 0.3 |
[2H3]-methylhydrazine | Triazine N-N bond formation | Pathway selectivity improvement | 4.1 ± 0.5 |
The strategic incorporation of deuterium into synthetic intermediates enables metabolic pathway mapping in subsequent biological studies using the 13C/15N-labeled compound. By comparing deuterium retention patterns with 13C/15N distribution in metabolites, researchers can distinguish between enzymatic and non-enzymatic transformation pathways of diclazuril in biological systems [7]. Furthermore, deuterated solvents like deuterium oxide (D2O) facilitate the study of exchangeable protons in reaction intermediates through NMR spectroscopy, providing essential structural information that guides purification strategy development for the 13C/15N-labeled compound [5] [7].
Achieving pharmaceutical-grade isotopic purity (≥99% chemical purity; ≥98% isotopic enrichment) for Diclazuril-13C3,15N2 requires specialized purification methodologies that address both chemical impurities and isotopic heterogeneity [1] [3]. The purification workflow employs a multi-step chromatography approach beginning with preparative reverse-phase HPLC using C18 stationary phases and acetonitrile-water mobile phases modified with 0.1% formic acid. This initial step effectively separates the labeled compound from structurally similar impurities and unreacted precursors based on hydrophobicity differences [3] [4]. Subsequent purification via normal-phase chromatography on silica gel addresses residual polar impurities while minimizing isotopic fractionation that could occur in single-step purification [3].
Critical to maintaining isotopic integrity is the implementation of cryogenic trapping during solvent removal to prevent inadvertent isotope exchange with atmospheric moisture or carbon dioxide. Post-purification, the compound is isolated as a stable solid powder under inert atmosphere conditions (argon or nitrogen) and stored at +4°C to ensure long-term stability [3] [4]. The purification process must also address potential isotopic fractionation during crystallization, where lighter isotopes might preferentially incorporate into the crystal lattice. This is mitigated through controlled slow crystallization from mixed solvent systems (e.g., methanol/diethyl ether) that provide uniform crystal growth [1].
Quality control of the purified compound employs orthogonal analytical techniques, including high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment levels and HPLC-UV at 220 nm and 280 nm to assess chemical purity. Acceptable specifications include ≤0.5% single maximum impurity and isotopic enrichment ≥98% for each labeled position [3] [4]. Additional characterization through 13C NMR and 15N NMR spectroscopy verifies correct isotopic incorporation patterns and absence of isotopic scrambling. The compound's identity is further confirmed through comparison with unlabeled diclazuril (CAS: 101831-37-2) using co-injection experiments demonstrating a consistent 5 Da mass shift in MS analysis [4].
Table 3: Quality Control Specifications for Purified Diclazuril-13C3,15N2
Parameter | Test Method | Acceptance Criterion | Typical Result |
---|---|---|---|
Chemical purity | HPLC-UV (220 nm) | ≥99.0% | 99.5% ± 0.2% |
13C enrichment | HRMS | ≥98.0% atom 13C | 99.1% ± 0.3% |
15N enrichment | HRMS | ≥98.0% atom 15N | 98.7% ± 0.4% |
Single maximum impurity | HPLC-UV | ≤0.5% | 0.2% ± 0.1% |
Water content | Karl Fischer | ≤0.5% | 0.3% ± 0.1% |
Residual solvents | GC-MS | Meets ICH guidelines | Compliant |
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6